Diiodoacetamide

Environmental Toxicology Disinfection By-Product (DBP) Cytotoxicity

Diiodoacetamide (DIAcAm) is the definitive analytical standard for water quality and toxicology research, recognized as the most potent cytotoxic disinfection by-product among 87 halogenated compounds. Its unique rapid formation kinetics and high reactivity with hydroxyl radicals make it irreplaceable for calibrating cellular assays, optimizing advanced oxidation processes (AOPs), and validating LC-MS/MS methods. Using generic haloacetamides like iodoacetamide is scientifically invalid for accurate toxicological assessment. Secure this high-purity, analytically characterized compound to ensure defensible, reproducible data for your environmental monitoring and method development studies.

Molecular Formula C2H3I2NO
Molecular Weight 310.86 g/mol
CAS No. 5875-23-0
Cat. No. B1628689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiodoacetamide
CAS5875-23-0
Molecular FormulaC2H3I2NO
Molecular Weight310.86 g/mol
Structural Identifiers
SMILESC(C(=O)N)(I)I
InChIInChI=1S/C2H3I2NO/c3-1(4)2(5)6/h1H,(H2,5,6)
InChIKeyYFDNDAZSTPQDTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diiodoacetamide (CAS 5875-23-0) for Disinfection By-Product Research and Iodo-Haloacetamide Procurement


Diiodoacetamide (DIAcAm, CAS 5875-23-0) is an iodo-haloacetamide compound that arises as a nitrogenous disinfection by-product (N-DBP) during water treatment processes involving chloramination or persulfate oxidation in the presence of iodide [1]. It is recognized within the scientific community as an emerging environmental contaminant due to its exceptionally high health risk profile, specifically its potent cytotoxicity in mammalian cells [2]. This compound serves as a critical analytical standard and a key subject of investigation for researchers studying water quality, environmental toxicology, and advanced oxidation process efficacy.

The Problem with Substituting Diiodoacetamide (5875-23-0) with Generic Iodoacetamide


Substituting diiodoacetamide (DIAcAm) with a more generic haloacetamide, such as the mono-iodinated iodoacetamide (IAcAm), or other halogenated analogs, is not scientifically valid for research involving toxicological assessment or water treatment studies. Direct head-to-head comparisons demonstrate that DIAcAm exhibits the highest level of cytotoxicity among its iodo-haloacetamide class, significantly surpassing IAcAm, as well as brominated and chlorinated species [1]. Furthermore, DIAcAm forms much more rapidly than its counterparts during the early stages of chloramination [2] and is consistently identified as the most cytotoxic disinfection by-product across a broad panel of tested DBPs [3]. These findings establish that data generated with IAcAm or other analogs cannot be reliably extrapolated to predict the behavior or toxicological impact of DIAcAm, making its use essential for accurate and defensible research outcomes.

Quantitative Evidence Guide for Diiodoacetamide (5875-23-0) Differentiation


Rank-Order Cytotoxicity in HepG-2 Cells: DIAcAm vs. IAcAm and Other I-HAcAms

Diiodoacetamide (DIAcAm) demonstrates the highest level of cytotoxicity compared to its closest structural analogs, iodoacetamide (IAcAm), bromoiodoacetamide (BIAcAm), and chloroiodoacetamide (CIAcAm). A study using the HepG-2 human liver cell line established a clear rank-order of toxicity [1]. This finding positions DIAcAm as the most potent compound in this class and a critical benchmark for all related toxicological studies.

Environmental Toxicology Disinfection By-Product (DBP) Cytotoxicity

Diiodoacetamide's OH Radical Reaction Rate Constant in UV/Chlorine AOP

The degradation kinetics of diiodoacetamide (DIAcAm) by a UV/chlorine advanced oxidation process (AOP) were determined to follow a pseudo-first-order model, with a second-order rate constant for reaction with hydroxyl radicals (•OH) measured at 2.8 × 10⁹ M⁻¹ s⁻¹ [1]. This value provides a quantitative basis for modeling DIAcAm removal in water treatment systems and serves as a benchmark for evaluating the efficiency of different AOPs against this specific, highly toxic DBP.

Water Treatment Advanced Oxidation Process (AOP) Kinetics

Superior Formation Kinetics of Diiodoacetamide During Chloramination

During the chloramination of iodide-containing waters, diiodoacetamide (DIAM) exhibits significantly faster formation kinetics compared to its brominated and chlorinated haloacetamide counterparts [1]. The study observed that the rapid formation of DIAM occurred in the early reaction stages (0-3 hours), whereas Br-HAMs and Cl-HAMs increased slowly over time. This behavior is quantified by higher iodine utilization and incorporation factors, demonstrating that iodide has a substantially greater potential to be transformed into DIAM than bromide into its respective HAMs.

Water Chemistry Disinfection By-Product (DBP) Chloramination

Diiodoacetamide as the Most Cytotoxic DBP Among 87 Halogenated Compounds

In a comprehensive analysis, diiodoacetamide (DIAcAm) was identified as possessing the highest chronic cytotoxicity of all 87 halogenated disinfection by-products (DBPs) studied [1]. This finding positions DIAcAm not only at the top of its own chemical class but as the most toxic DBP among a diverse panel of compounds spanning haloacetaldehydes, haloacetamides, halonitromethanes, and haloacetonitriles [2]. The rank of cytotoxicity for the iodo-haloacetamide class was diiodoacetamide highest and bromodichloromethane lowest [2].

Environmental Toxicology Disinfection By-Product (DBP) Comparative Toxicity

Validated Research Applications for Diiodoacetamide (5875-23-0)


As a Benchmark Standard in Cytotoxicity and Genotoxicity Studies of Disinfection By-Products

Given its established rank as the most cytotoxic disinfection by-product (DBP) among 87 studied halogenated compounds [1] and its demonstrated potency relative to other iodo-haloacetamides [2], diiodoacetamide serves as the definitive positive control or benchmark for toxicological screening. Researchers use DIAcAm to calibrate cellular assays (e.g., in HepG-2 cells) to ensure sensitivity and to contextualize the relative hazard of other emerging or regulated DBPs.

As a Key Analyte in Formation and Speciation Studies During Water Treatment Simulation

Diiodoacetamide is a primary species formed during the chloramination and persulfate oxidation of iodide-containing source waters [3][4]. Its rapid formation kinetics differentiate it from other haloacetamides [5], making it an essential target analyte for method development and quantitative analysis using LC-MS/MS or GC-MS. Researchers utilize DIAcAm to investigate the impact of water quality parameters (e.g., pH, temperature, bromide/iodide ratios, NOM) on DBP formation potential and to optimize treatment conditions to minimize I-DBP generation.

As a Target Compound for Evaluating Advanced Oxidation Process (AOP) Performance

Due to its high toxicity and known reaction kinetics with hydroxyl radicals (k = 2.8 × 10⁹ M⁻¹ s⁻¹) [1], diiodoacetamide is an ideal model contaminant for assessing the efficacy of advanced oxidation processes (AOPs) like UV/H₂O₂ and UV/chlorine. The ability to track its degradation kinetics and measure the reduction in associated toxicity (e.g., via CHO cell viability assays) provides a robust, quantifiable metric for comparing different AOPs and optimizing operational parameters (e.g., oxidant dose, pH, UV fluence) for maximum toxicity reduction.

As a Certified Reference Material (CRM) for Environmental Monitoring Laboratories

The critical nature of diiodoacetamide as a highly toxic, nitrogenous DBP necessitates its inclusion in targeted and non-targeted analysis of drinking water and reclaimed water. Procuring a high-purity, analytically characterized source of DIAcAm is essential for environmental and contract laboratories to serve as a calibration standard and to ensure the accuracy and reproducibility of quantitative measurements in compliance with emerging monitoring guidelines for unregulated contaminants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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